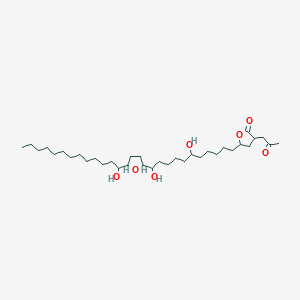![molecular formula C4H6N8O B065274 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine CAS No. 180622-15-5](/img/structure/B65274.png)
5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine is a derivative of [1,2,5]oxadiazolo[3,4-b]pyrazine . It is a small molecule that acts as a mitochondrial uncoupler . It is being studied as a potential treatment for non-alcoholic fatty liver disease .
Synthesis Analysis
The synthesis of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan . This reaction is carried out in anhydrous ethyl acetate under reflux for 40–60 minutes .Molecular Structure Analysis
The molecular structure of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives has been studied using the B3PW91/6-31G** theoretical method . This method was used to optimize the structure of 12 polynitro imidazo[4,5-e]oxadiazolo[3,4-b]pyrazine compounds .Chemical Reactions Analysis
The chemical reactions of [1,2,5]oxadiazolo[3,4-b]pyrazine derivatives involve the direct C-H bond functionalization . The construction of the [1,2,5]oxadiazolo[3,4-b]pyrazine scaffold and its further modifications have been summarized and classified .Wissenschaftliche Forschungsanwendungen
Anticancer Properties
NSC694220 exhibits promising anticancer activity. Researchers have found that it inhibits the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A, leading to suppression of constitutive NF-κB activity in diffuse large B cell lymphoma cells . This inhibition of NF-κB signaling is crucial for controlling cell proliferation and survival, making NSC694220 a potential candidate for cancer therapy.
Glassy Gels
Interestingly, NSC694220 is part of a new class of materials called “glassy gels.” These materials are unique because they contain over 50% liquid yet remain very hard and difficult to break. The specific role of NSC694220 in glassy gels warrants further investigation, but this property opens up exciting possibilities for applications in materials science and engineering .
Wirkmechanismus
Target of Action
NSC694220, also known as 5,6-Dihydrazino[1,2,5]oxadiazolo[3,4-b]pyrazine, is a small-molecule inhibitor of the E2 ubiquitin-conjugating enzyme Ubc13-Uev1A . This enzyme plays a crucial role in the NF-κB signaling pathway, which is involved in immune and inflammatory responses, cell growth, and survival .
Mode of Action
NSC694220 interacts with its target, the Ubc13-Uev1A enzyme, by blocking the formation of Ubc13 and ubiquitin thioester conjugates . This action suppresses the constitutive NF-κB activity in cells, such as diffuse large B cell lymphoma cells .
Biochemical Pathways
The primary biochemical pathway affected by NSC694220 is the NF-κB signaling pathway . By inhibiting the Ubc13-Uev1A enzyme, NSC694220 disrupts the normal functioning of this pathway, leading to a decrease in NF-κB activity . The downstream effects of this inhibition are still under investigation.
Result of Action
The primary result of NSC694220’s action is the suppression of constitutive NF-κB activity in cells . This can lead to a decrease in cell growth and survival, particularly in cells where the NF-κB pathway is overactive, such as in certain types of cancer cells .
Eigenschaften
IUPAC Name |
(5-hydrazinyl-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-yl)hydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N8O/c5-9-1-2(10-6)8-4-3(7-1)11-13-12-4/h5-6H2,(H,7,9,11)(H,8,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFGKQUIQMEAOX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=NON=C1N=C(C(=N2)NN)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














